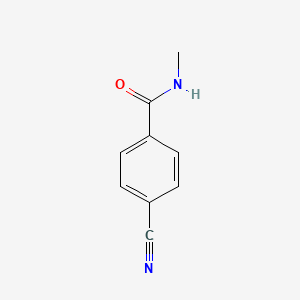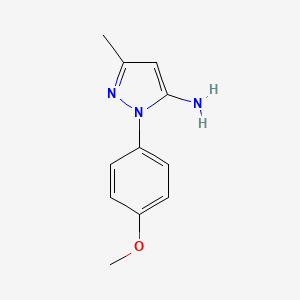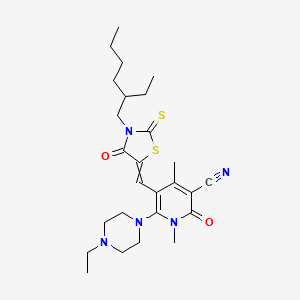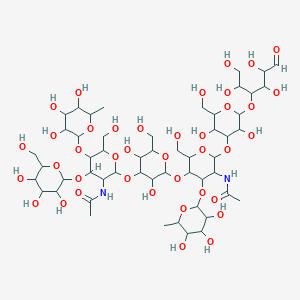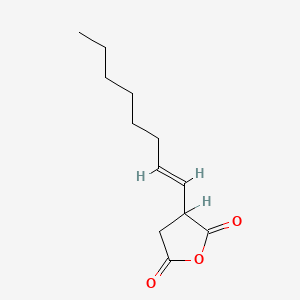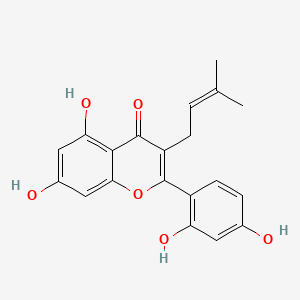
Dibenzonato de níquel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel dibenzoate is a compound that consists of a nickel (II) ion coordinated by two benzoate anions . It is a type of nickel organic acid salt, where the ionized organic acid acts as a ligand . There is currently no information about the biological and pharmacological application of nickel benzoate .
Molecular Structure Analysis
Nickel dibenzoate is composed of a nickel (II) ion coordinated by two benzoate anions . Nickel organic acid salts, including nickel dibenzoate, often have the ionized organic acid acting as a ligand .
Chemical Reactions Analysis
Nickel is known to catalyze a host of chemical reactions. A general method has been developed for catalyzing many different cross-coupling reactions, which require only the two substrate substances, a nickel salt as a catalyst precursor, a catalyst for light-driven redox reactions, and in some cases, a nitrogen-containing base .
Aplicaciones Científicas De Investigación
Síntesis de Nanomateriales
El benzoato de níquel se ha utilizado como una nueva fuente de níquel en la síntesis de nanorods de NiMoO4 mediante un método de coprecipitación .
Cristalografía y Química de Coordinación
La investigación ha demostrado que el benzoato de níquel forma complejos mononucleares de níquel(II) unidos por puentes de hidrógeno, que se han estudiado mediante análisis de rayos X de monocristal .
Análisis Térmico y Caracterización
Los estudios que involucran el comportamiento térmico de compuestos de estado sólido de benzoatos con iones metálicos de transición divalentes, incluido el níquel, han utilizado técnicas como termogravimetría y análisis térmico diferencial .
Safety and Hazards
Direcciones Futuras
The future of nickel, including compounds like nickel dibenzoate, will depend on possible oversupply of nickel, decreasing stainless steel demand, and slowing electric vehicle (EV) demand . The recovery of nickel from waste materials holds paramount importance not only from an economic standpoint but also to mitigate environmental impacts .
Mecanismo De Acción
Target of Action
Nickel Dibenzoate, also known as Nickel Benzoate, primarily targets enzymes in organisms from all kingdoms of life . Nickel ions are used as enzyme cofactors, catalyzing a variety of remarkable chemical reactions . These enzymes include urease, [NiFe]-hydrogenase, carbon monoxide dehydrogenase, acetyl-CoA synthase, coenzyme M reduction, nickel superoxide dismutase, nickel utilizing glyoxylase I, and lactate racemase .
Mode of Action
Nickel Dibenzoate interacts with its targets by acting as a catalyst in the synthesis of benzazoles and purines via acceptorless dehydrogenative coupling and borrowing hydrogen approach . It facilitates the dehydrogenative coupling of alcohols with 1,2-diaminobenzene, 4,5-diaminopyrimidine, 2-aminothiphenol, and 2-aminophenol .
Biochemical Pathways
Nickel Dibenzoate affects several biochemical pathways. Nickel is an essential cofactor for a variety of enzymes, many of which have been described in earlier reviews . It is striking that many nickel enzymes consume or produce small molecule gasses, they are often required for anaerobic microbial metabolism, and they contribute to the global elemental cycles . Nickel also influences cell signaling pathways, including G protein-coupled receptors and MAP kinase .
Pharmacokinetics
It is known that the pharmacokinetic properties of similar compounds can be understood by their categorization according to the range of elimination half-life and pathway of metabolism (oxidation versus conjugation) .
Result of Action
When Nickel Dibenzoate is heated in a vacuum, carbon dioxide, carbon monoxide, benzene, benzoic acid, phenol, biphenyl, nickel, nickel oxide, and nickel carbide are formed . This suggests that Nickel Dibenzoate can undergo significant transformations under certain conditions, leading to a variety of products.
Action Environment
Environmental pollution from nickel may be due to industry, the use of liquid and solid fuels, as well as municipal and industrial waste . Nickel contact can cause a variety of side effects on human health, such as allergy, cardiovascular and kidney diseases, lung fibrosis, lung and nasal cancer . Certain chemicals like bis-2-ethylhexyl adipate (DEHA), diisobutyl adipate (DIBA), ATBC, DINCH, bis-2-ethylhexyl sebacate (DOS), diethylene glycol dibenzoate (DEGDB), DEHT, and phosphate esters showed the potential to cause toxicity in aquatic species .
Análisis Bioquímico
Biochemical Properties
Nickel dibenzoate can play a role in biochemical reactions, particularly those involving enzymes, proteins, and other biomolecules. For instance, nickel is an essential cofactor for certain enzymes, including urease and [NiFe]-hydrogenase, which catalyze central reactions in energy and nitrogen metabolism . Specific interactions of nickel dibenzoate with these or other enzymes have not been extensively studied.
Cellular Effects
Nickel compounds, including nickel dibenzoate, can have various effects on cells. For example, nickel ions can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Nickel ions can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Temporal Effects in Laboratory Settings
Nickel ions can induce oxidative damage and inflammatory responses in cells
Dosage Effects in Animal Models
Nickel compounds can induce tissue histopathology, oxidative damage, and inflammatory responses in animals
Metabolic Pathways
Nickel dibenzoate may be involved in various metabolic pathways. Nickel is known to play a role in the metabolism of certain organisms, influencing the binding, transport, and storage of essential elements
Transport and Distribution
Nickel ions can be transported and distributed within cells and tissues via specific transporters
Subcellular Localization
Nickel ions have been found to be associated with the cell wall, vacuole, and cytoplasm in certain plants
Propiedades
| { "Design of the Synthesis Pathway": "Nickel dibenzoate can be synthesized by reacting nickel acetate with benzoic acid in the presence of a base.", "Starting Materials": [ "Nickel acetate", "Benzoic acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve nickel acetate and benzoic acid in a suitable solvent (e.g. ethanol)", "Add the base to the solution and stir until the mixture is homogeneous", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the precipitated nickel dibenzoate", "Wash the product with a suitable solvent (e.g. ethanol) to remove impurities", "Dry the product under vacuum to obtain pure nickel dibenzoate" ] } | |
Número CAS |
553-71-9 |
Fórmula molecular |
C14H12NiO4 |
Peso molecular |
302.94 g/mol |
Nombre IUPAC |
benzoic acid;nickel |
InChI |
InChI=1S/2C7H6O2.Ni/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9); |
Clave InChI |
ZVKIOODJUKTQHI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Ni+2] |
SMILES canónico |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.[Ni] |
Otros números CAS |
553-71-9 |
Pictogramas |
Irritant; Health Hazard; Environmental Hazard |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



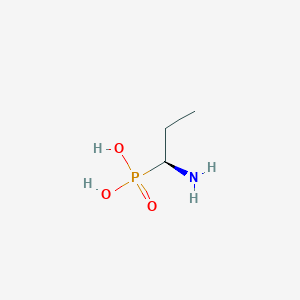


![4-[4-(4-Hydroxybutyl)phenyl]butan-1-ol](/img/structure/B1598840.png)
